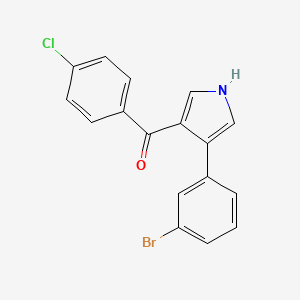
(4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone and its derivatives are utilized in organic synthesis, exhibiting potential in the creation of complex molecular structures. For instance, Kimbaris and Varvounis (2000) demonstrated the reduction of acylpyrroles as a method to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, illustrating the compound's role in generating intricate heterocyclic frameworks. This process highlights its importance in the synthesis of novel organic compounds with potential pharmaceutical applications (Kimbaris & Varvounis, 2000).
Molecular Docking and Antimicrobial Activity
Molecular docking and antimicrobial activity studies often involve this compound derivatives to identify potential therapeutic applications. Sivakumar et al. (2021) conducted a comprehensive study involving spectral characterization, DFT, and docking studies to evaluate the antimicrobial efficacy of certain derivatives, indicating their significance in developing new antibacterial and antifungal agents (Sivakumar et al., 2021).
Catalysis and Chemical Transformations
The synthesis of pyrrole derivatives, including this compound, often employs catalytic methods to enhance reaction efficiency and selectivity. For example, a one-pot synthesis method using nano copper oxide as a catalyst was reported by Saeidian et al. (2013), showcasing the utility of this compound in facilitating efficient and selective chemical transformations. This research underscores the compound's role in advancing synthetic methodologies through catalysis (Saeidian, Abdoli, & Salimi, 2013).
Direcciones Futuras
The future research directions for (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activities observed for related compounds, it could be of interest to explore its potential as a pharmaceutical agent .
Mecanismo De Acción
Target of action
Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of action
The interaction of these compounds with their targets often involves the formation of covalent bonds or non-covalent interactions (like hydrogen bonds or van der Waals forces), which can inhibit the function of the target protein .
Biochemical pathways
The inhibition of target proteins can affect various biochemical pathways. For example, the inhibition of acetylcholinesterase can disrupt the transmission of nerve impulses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of action
The molecular and cellular effects of these compounds can include changes in cellular signaling, enzyme activity, and gene expression .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c18-13-3-1-2-12(8-13)15-9-20-10-16(15)17(21)11-4-6-14(19)7-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCOSJYMSZYLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

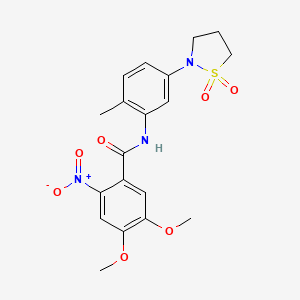
![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)
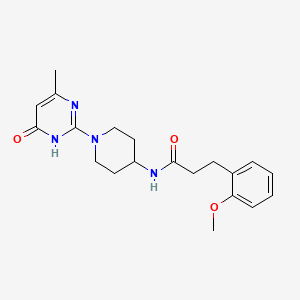
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)

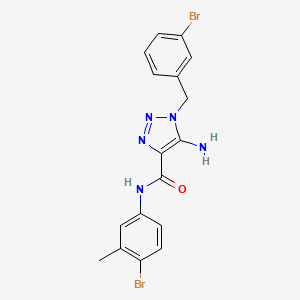
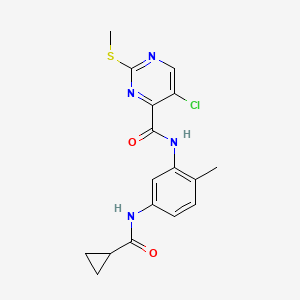

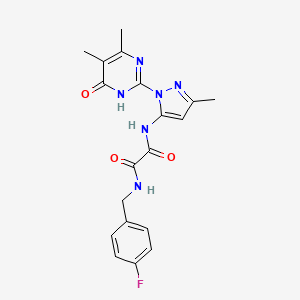
![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
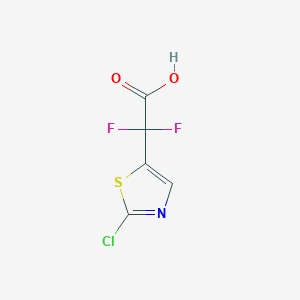
![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
